1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane
Description
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-ethoxyethyl)cyclopropane |
InChI |
InChI=1S/C8H15BrO/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3 |
InChI Key |
VRIRLDPXTNZKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1(CC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane is a cyclopropane derivative that has garnered attention due to its potential biological activities. Cyclopropane compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this specific compound, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane can be represented as follows:
- Molecular Formula : C₈H₁₅BrO
- Molecular Weight : 207.11 g/mol
The compound features a bromomethyl group attached to a cyclopropane ring, which is further substituted with an ethoxyethyl group. This unique structure may contribute to its biological activities.
Anticancer Properties
Recent studies have indicated that cyclopropane derivatives exhibit significant anticancer activity. For instance, compounds synthesized via cyclopropanation reactions have shown promising results against various cancer cell lines.
- Case Study : A derivative synthesized from cyclopropanation exhibited IC₅₀ values against HL-60 human leukemic cells of 75.3 μM, indicating moderate cytotoxicity . Further evaluation against a panel of 56 different cancer cell lines demonstrated that certain cyclopropane derivatives showed superior inhibitory effects on colon cancer and melanoma cells .
Antimicrobial Activity
Cyclopropanes are also recognized for their antimicrobial properties. The bromine atom in 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane may enhance its reactivity and interaction with microbial targets.
- Research Findings : Compounds with similar structures have been reported to possess antibacterial and antifungal activities. The presence of the bromomethyl group is believed to play a crucial role in these interactions by facilitating the formation of reactive intermediates that can disrupt microbial membranes .
The biological activity of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane can be attributed to its ability to form covalent bonds with biological macromolecules, leading to various pharmacological effects.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .
- Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis, leading to cell death .
Synthesis and Derivatives
The synthesis of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane typically involves the bromination of precursors followed by cyclopropanation reactions. These synthetic routes can be optimized for yield and selectivity.
| Synthesis Method | Yield (%) | Notes |
|---|---|---|
| Bromination followed by cyclopropanation | Varies | Dependent on reaction conditions and catalysts used |
Future Directions
Further research is needed to explore the full range of biological activities associated with 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane. Potential studies could focus on:
- Structure-activity relationship (SAR) investigations to optimize potency.
- In vivo studies to assess therapeutic efficacy and safety.
- Exploration of combination therapies utilizing this compound alongside existing anticancer or antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural and physicochemical properties of 1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane with analogous cyclopropane derivatives:
Key Observations:
- Substituent Effects :
- Polarity : The 2-ethoxyethyl group in the target compound increases polarity compared to methyl or trifluoromethyl substituents, enhancing solubility in polar solvents like DMF or acetone .
- Steric Hindrance : Bulkier substituents (e.g., trifluoromethyl, 2-ethoxyethyl) reduce reaction rates in SN2 mechanisms compared to simpler analogs like (bromomethyl)cyclopropane .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize adjacent carbocations, favoring elimination over substitution in certain conditions .
Stability and Handling
- Thermal Stability : Cyclopropanes with electron-withdrawing groups (e.g., trifluoromethyl) exhibit lower thermal stability due to ring strain amplification. In contrast, ether-containing derivatives (e.g., 2-ethoxyethyl) are more stable but sensitive to strong acids .
- Storage : Bromomethyl-substituted cyclopropanes are typically stored under inert conditions to prevent hydrolysis or oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
